molecular formula C12H12O3 B6164153 1-(4-acetylphenyl)cyclopropane-1-carboxylic acid CAS No. 1779861-53-8

1-(4-acetylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6164153
CAS No.: 1779861-53-8
M. Wt: 204.2
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Description

1-(4-acetylphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-acetylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-acetylphenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired product. The reaction conditions often require the use of a catalyst, such as copper(I) chloride, and an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-acetylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or the carboxylic acid group to an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 4-acetylbenzoic acid or 4-acetylbenzaldehyde.

    Reduction: Formation of 4-(hydroxymethyl)phenylcyclopropane-1-carboxylic acid.

    Substitution: Formation of various substituted derivatives on the phenyl ring.

Scientific Research Applications

1-(4-acetylphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-acetylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetyl group may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

    1-aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of the plant hormone ethylene.

    Cyclopropanecarboxylic acid: A simpler analog without the phenyl and acetyl groups.

    4-acetylbenzoic acid: Lacks the cyclopropane ring but shares the acetylphenyl structure.

Uniqueness: 1-(4-acetylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the acetylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1779861-53-8

Molecular Formula

C12H12O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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